N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a pyridinyl group, and a pyridazinyl group, all connected through a sulfanylacetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Preparation of 2,4-dimethoxyaniline: This can be achieved by the methylation of 2,4-dihydroxyaniline using dimethyl sulfate under basic conditions.
Formation of 2,4-dimethoxyphenyl isothiocyanate: This intermediate is prepared by reacting 2,4-dimethoxyaniline with thiophosgene.
Synthesis of the pyridazinyl intermediate: The pyridazinyl group is introduced by reacting 3-chloropyridazine with 3-pyridylboronic acid in the presence of a palladium catalyst.
Coupling reaction: The final step involves the coupling of 2,4-dimethoxyphenyl isothiocyanate with the pyridazinyl intermediate in the presence of a base to form .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylacetamide linkage can facilitate binding to specific sites on proteins, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other sulfanylacetamides and pyridazinyl derivatives.
N-(2,4-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
N-(2,4-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylpropionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.
Uniqueness
The presence of both the sulfanyl group and the pyridazinyl group in This compound makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-5-6-16(17(10-14)26-2)21-18(24)12-27-19-8-7-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGDIEOECXBNJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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